molecular formula C18H22N6O3 B10981433 N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10981433
M. Wt: 370.4 g/mol
InChI Key: UFPOWKLDFPSWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-Methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a piperazine-based carboxamide derivative featuring a pyrimidinyl substituent at the 4-position of the piperazine ring and a 4-methoxyphenylamino-2-oxoethyl group attached to the carboxamide nitrogen.

Properties

Molecular Formula

C18H22N6O3

Molecular Weight

370.4 g/mol

IUPAC Name

N-[2-(4-methoxyanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C18H22N6O3/c1-27-15-5-3-14(4-6-15)22-16(25)13-21-18(26)24-11-9-23(10-12-24)17-19-7-2-8-20-17/h2-8H,9-13H2,1H3,(H,21,26)(H,22,25)

InChI Key

UFPOWKLDFPSWLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Stepwise Coupling Approach

The most widely documented method involves sequential coupling of three primary components:

  • Pyrimidin-2-yl piperazine core

  • N-(4-Methoxyphenyl)glyoxylamide intermediate

  • Carboxamide linkage

Key steps (Figure 1):

  • Formation of 4-(pyrimidin-2-yl)piperazine :

    • Piperazine is reacted with 2-chloropyrimidine in dimethylformamide (DMF) at 80–100°C using potassium carbonate (K₂CO₃) as a base.

    • Yield : 75–84% after purification via silica gel chromatography.

  • Synthesis of N-(4-methoxyphenyl)glyoxylamide :

    • 4-Methoxyaniline is treated with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA).

    • Intermediate is oxidized using Jones reagent (CrO₃/H₂SO₄) to form the glyoxylamide.

  • Carboxamide Coupling :

    • The glyoxylamide is coupled to the piperazine core using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 0–25°C.

    • Reaction time : 12–24 hours.

Convergent Synthesis via Urea Linkage

An alternative route utilizes a pre-formed urea intermediate:

  • Preparation of 1-(pyrimidin-2-yl)piperazine-4-carboxylic acid :

    • Piperazine-1-carboxylic acid is reacted with 2-aminopyrimidine using EDCl/HOBt coupling.

  • Formation of N-(2-oxo-2-((4-methoxyphenyl)amino)ethyl)urea :

    • Glycine ethyl ester is condensed with 4-methoxyphenyl isocyanate, followed by saponification.

  • Final Assembly :

    • Carbodiimide-mediated coupling (DCC/DMAP) in DCM achieves 85–90% yield.

Optimization of Critical Parameters

Solvent and Catalyst Effects

ParameterOptimal ConditionsYield ImprovementSource
Solvent DMF > DCM > THF+15%
Base K₂CO₃ (2.5 equiv)+20% vs. NaH
Coupling Agent CDI > EDC/HOBt+12%
Temperature 0°C (carboxamide step)Reduced byproducts

Protection-Deprotection Strategies

  • Piperazine NH Protection : tert-Butoxycarbonyl (Boc) groups prevent unwanted side reactions during glyoxylamide coupling.

  • Deprotection : Trifluoroacetic acid (TFA) in DCM removes Boc groups quantitatively.

Analytical Validation and Characterization

Purity Assessment

TechniqueCriteriaTypical ResultsSource
HPLC >98% purity (C18 column)Retention time: 8.2 min
¹H NMR δ 3.45 (piperazine CH₂)Integral ratios match
HRMS [M+H]⁺ calc. 368.1724Observed 368.1721

Stability Studies

  • Hydrolytic Stability : Degrades <5% in pH 7.4 buffer over 72 hours.

  • Thermal Stability : Stable up to 150°C (DSC analysis).

Challenges and Mitigation Strategies

Common Issues

  • Low Solubility :

    • The methoxyphenyl group contributes to poor solubility in aqueous media.

    • Solution : Use polar aprotic solvents (e.g., DMSO) for final crystallization.

  • Epimerization Risk :

    • The glyoxylamide intermediate may racemize at high pH.

    • Mitigation : Maintain reaction pH <8.5 during coupling.

  • Purification Difficulties :

    • Silica gel chromatography often required for intermediates.

    • Alternative : Recrystallization from ethanol/water (7:3).

Scale-Up Considerations

Industrial Adaptation

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Reaction Time 24 hours18 hours (flow reactor)
Yield 68%72%
Cost/Gram $42$28
  • Key Innovation : Continuous flow hydrogenation reduces catalyst loading by 40%.

Emerging Methodologies

Enzymatic Coupling

  • Lipase B (Candida antarctica) : Achieves 92% enantiomeric excess (ee) in glyoxylamide formation.

  • Conditions : Phosphate buffer (pH 7.0), 37°C, 48 hours.

Photoredox Catalysis

  • Catalyst : Ir(ppy)₃ enables C–N coupling at room temperature.

  • Advantage : 80% yield without metal contaminants .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: m-CPBA, acetic acid, room temperature.

    Reduction: NaBH4, methanol, room temperature.

    Substitution: Alkyl halides, base (e.g., K2CO3), solvent (e.g., DMF), elevated temperature.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. A notable investigation involved screening a library of drugs on multicellular spheroids to identify novel anticancer agents. The results demonstrated that the compound could inhibit cancer cell proliferation effectively, suggesting its potential as a therapeutic agent in oncology .

Case Study: Mechanism of Action

In vitro studies have shown that N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide induces apoptosis in cancer cells through the activation of caspase pathways. This mechanism is crucial for the development of targeted cancer therapies, as it allows for selective destruction of malignant cells while sparing normal tissues.

Antiviral Properties

Another area of research has focused on the antiviral potential of this compound. Preliminary studies suggest that it may inhibit viral replication by interfering with the viral life cycle at multiple stages. The piperazine moiety is believed to play a significant role in this activity due to its ability to interact with viral proteins and host cell receptors.

Case Study: Inhibition of Viral Replication

In a controlled laboratory setting, this compound was tested against several viruses, including influenza and HIV. The compound showed a dose-dependent reduction in viral titers, indicating its potential utility as an antiviral agent .

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. Studies have indicated that it can mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection Mechanism

Research has demonstrated that this compound can reduce oxidative stress and inflammation in neuronal cells. This effect is mediated through the modulation of signaling pathways involved in neuroinflammation and apoptosis .

Mechanism of Action

The mechanism of action of N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperazine-carboxamide derivatives, which are widely explored for diverse pharmacological activities. Below is a detailed comparison with key analogs:

Substituent Variations on the Piperazine Ring

Compound Name Substituent on Piperazine Yield (%) Melting Point (°C) Key Features Reference
Target Compound Pyrimidin-2-yl Enhanced aromaticity and potential for π-π stacking due to pyrimidine.
4n (N-{2-[(4-Methoxyphenyl)amino]-2-oxoethyl}-4-methylpiperazine-1-carboxamide) Methyl 70 158–161 Lower steric hindrance; methyl group may improve solubility. Tested for local anesthetic activity.
4o (N-{2-[(4-Methoxyphenyl)amino]-2-oxoethyl}-4-ethylpiperazine-1-carboxamide) Ethyl 65 142–145 Increased lipophilicity compared to 4n, potentially altering membrane permeability.
A3 (N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) Quinazolinyl-methyl 57.3 196.5–197.8 Quinazoline core introduces planar rigidity; fluorine substituent enhances metabolic stability.
Compound 7i (N-(4-Methoxyphenyl)-N-methyl-2-(2-oxo-4-(4-(trifluoroacetamido)benzoyl)piperazin-1-yl)acetamido-3-phenylpropanamide) Trifluoroacetamido-benzoyl 69 108–110 Trifluoromethyl group increases electronegativity and bioavailability. Demonstrated anti-HIV activity.

Substituent Variations on the Arylacetamide Chain

  • Chlorophenyl Derivatives : Compounds such as N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide (m.p. 142–145°C) exhibit higher melting points due to stronger intermolecular interactions (e.g., halogen bonding) compared to methoxyphenyl analogs .
  • Trifluoromethylphenyl Analogs: N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide (MolPort-019-951-312) incorporates a trifluoromethyl group, which enhances metabolic resistance and target binding through hydrophobic and electrostatic effects .

Structural and Functional Insights

  • Pyrimidinyl vs.
  • Methoxyphenyl vs. Halogenated Phenyl : The 4-methoxy group offers moderate electron-donating effects, balancing solubility and membrane penetration. In contrast, halogenated analogs (e.g., 4-chlorophenyl derivatives) prioritize stronger target interactions via halogen bonding .
  • Synthetic Yields : Piperazine-carboxamides with simple substituents (e.g., methyl, ethyl) generally achieve higher yields (~65–70%) compared to complex heterocyclic derivatives (~45–57%) due to fewer synthetic steps .

Biological Activity

N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, which is commonly found in many pharmacologically active agents, and is characterized by its complex structure that includes a pyrimidine moiety and a methoxyphenyl group.

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly within the central nervous system and cancer cells. Research indicates that compounds with similar structural features often act as inhibitors of specific enzymes or receptors, influencing signaling pathways critical for cell proliferation and survival.

  • Receptor Interaction : The compound is hypothesized to interact with serotonin receptors, particularly the 5-HT1A receptor, which is involved in mood regulation and anxiety responses . Antagonism at this receptor has been linked to therapeutic effects in depression and anxiety disorders.
  • Kinase Inhibition : Similar compounds have shown activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The interaction with CDK4/6 has been noted, suggesting potential anti-cancer properties through the inhibition of tumor cell proliferation .
  • Antimicrobial Properties : Some studies suggest that related piperazine derivatives exhibit antibacterial and antifungal activities. This could imply that this compound may possess similar properties, warranting further investigation into its efficacy against various pathogens .

Case Studies

  • In Vivo Studies : A study conducted on a similar piperazine derivative demonstrated significant effects on reducing tumor size in murine models of cancer, indicating potential for use in oncology . The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells.
  • Neuropharmacological Effects : Another research effort focused on evaluating the effects of related compounds on neurotransmitter systems. Results indicated modulation of serotonin levels in the brain, which could translate to therapeutic effects in psychiatric disorders .

Comparative Biological Activity

Compound NameBiological ActivityReference
WAY 1006355-HT1A receptor antagonist
PalbociclibCDK4/6 inhibitor
Piperazine derivativesAntibacterial and antifungal

Research Recommendations

Further exploration into the biological activity of this compound is essential for understanding its full pharmacological profile. Recommended areas of focus include:

  • Mechanistic Studies : Detailed investigations into how this compound interacts with specific receptors and enzymes.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in human subjects for conditions such as cancer and mood disorders.
  • Structure-Activity Relationship (SAR) Studies : Conducting SAR studies to optimize the compound's structure for enhanced potency and selectivity against targeted biological pathways.

Q & A

Basic Questions

What are the common synthetic routes for N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Piperazine Functionalization : Substitution of the piperazine ring with a pyrimidin-2-yl group via nucleophilic aromatic substitution or coupling reactions.
  • Carboxamide Formation : Reaction of activated carbonyl intermediates (e.g., chloroacetyl chloride) with 4-methoxyphenylamine to form the N-(2-amino-2-oxoethyl) moiety.
  • Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) is often used to isolate the final product .
    Key intermediates, such as 4-(pyrimidin-2-yl)piperazine, are prepared by reacting piperazine with 2-chloropyrimidine under basic conditions. Yields vary (42–69%) depending on reaction optimization .

How is the compound characterized using spectroscopic methods?

  • 1H/13C NMR : Assignments focus on piperazine ring protons (δ 2.5–4.0 ppm), pyrimidine aromatic protons (δ 8.0–9.0 ppm), and methoxyphenyl signals (δ 3.7–7.5 ppm). Coupling constants confirm stereochemistry and substituent positions .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₂N₆O₃: 383.18) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy group) confirm functional groups .

Advanced Questions

How can X-ray crystallography aid in determining the molecular conformation?

Single-crystal X-ray diffraction reveals:

  • Bond Angles/Lengths : The piperazine ring adopts a chair conformation, with pyrimidine and carboxamide groups in equatorial positions.
  • Intermolecular Interactions : Hydrogen bonds between the amide NH and pyrimidine N atoms stabilize the crystal lattice (e.g., N–H···N distances ~2.8–3.0 Å) .
  • Software : SHELXL (for refinement) and SHELXS (for structure solution) are widely used. Data collection parameters (e.g., monoclinic P21/c space group, β=92.5°) ensure high-resolution models .

What computational methods predict the compound's biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding to targets like insulin receptors or viral polymerases. Key interactions include hydrogen bonding with ASP1132/ARG1136 and hydrophobic contacts with LEU1170 .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA ~90 Ų) and blood-brain barrier permeability (logBB <0.3) .

How to resolve discrepancies in synthetic yields reported in different studies?

  • Reaction Optimization : Screen solvents (DMF vs. THF), bases (K₂CO₃ vs. NEt₃), and temperatures (reflux vs. RT). shows yield improvements from 42% to 69% via solvent polarity adjustments .
  • Byproduct Analysis : LC-MS identifies competing pathways (e.g., hydrolysis of chloroacetyl intermediates).
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in pyrimidine substitution steps .

What strategies mitigate stability issues during storage?

  • Degradation Pathways : Hydrolysis of the amide bond (pH-dependent) or oxidation of the methoxy group.
  • Stabilization : Lyophilization with cryoprotectants (trehalose) or storage under inert gas (N₂) at -80°C.
  • Analytical Monitoring : HPLC-PDA tracks purity (>98%) over time; accelerated stability studies (40°C/75% RH) predict shelf life .

Data Contradiction Analysis

How to address conflicting biological activity data across studies?

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and controls. highlights variability in insulin-mimetic activity due to receptor isoform expression .
  • Dose-Response Curves : IC50/EC50 values should be compared under standardized conditions (e.g., 72-h incubation).
  • Structural Analogues : Compare with derivatives (e.g., fluorophenyl-substituted piperazines) to isolate substituent effects .

Methodological Guidelines

Recommended purification techniques for scale-up synthesis

  • Flash Chromatography : Use silica gel (230–400 mesh) with gradients of methanol/ethyl acetate.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>99%) .

Best practices for crystallographic data deposition

  • CIF Submission : Include refined parameters (R-factor <0.06), hydrogen atom positions, and anisotropic displacement parameters.
  • CCDC Deposition : Assign a CCDC number (e.g., CCDC 1234567) for public access .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.